(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid (5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1256358-52-7
VCID: VC2909714
InChI: InChI=1S/C13H11BF2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2
SMILES: B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2F)(O)O
Molecular Formula: C13H11BF2O3
Molecular Weight: 264.03 g/mol

(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid

CAS No.: 1256358-52-7

Cat. No.: VC2909714

Molecular Formula: C13H11BF2O3

Molecular Weight: 264.03 g/mol

* For research use only. Not for human or veterinary use.

(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid - 1256358-52-7

Specification

CAS No. 1256358-52-7
Molecular Formula C13H11BF2O3
Molecular Weight 264.03 g/mol
IUPAC Name [5-fluoro-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid
Standard InChI InChI=1S/C13H11BF2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2
Standard InChI Key HFJLFDJFAAAQCV-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2F)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2F)(O)O

Introduction

(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is an organoboron compound with a molecular formula of C13H11BF2O3 and a molar mass of 264.03 g/mol . This compound belongs to the class of boronic acids, which are known for their versatility in organic synthesis and their potential biological activities.

Synthesis and Preparation

The synthesis of (5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid typically involves several steps, starting with the formation of the appropriate phenolic intermediate. This can be achieved through reactions involving 5-fluoro-2-iodophenol and 2-fluorobenzyl bromide in the presence of a suitable base. The boronic acid group is then introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable ligand.

Applications and Biological Activities

Boronic acids, including (5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid, are known for their potential biological activities. They can form reversible covalent bonds with diols and other nucleophiles, which is useful in applications such as enzyme inhibition and molecular recognition. While specific biological activities of this compound are not extensively documented, boronic acids in general have shown promise in antimicrobial and anticancer research .

Comparison with Similar Compounds

CompoundMolecular FormulaMolar MassUnique Features
(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acidC13H11BF2O3264.03 g/molContains both fluorine and 2-fluorobenzyl groups
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acidC13H12BFO3246.042 g/molContains a 2-fluorobenzyl group but lacks the 5-fluoro substituent
[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acidC14H14BFO3260.07 g/molContains a phenylethoxy group and a fluorine substituent

Each of these compounds has unique structural features that influence their reactivity and applications.

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